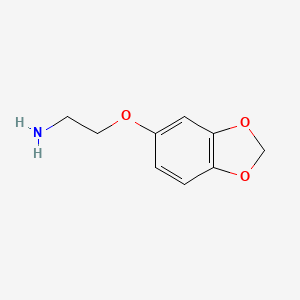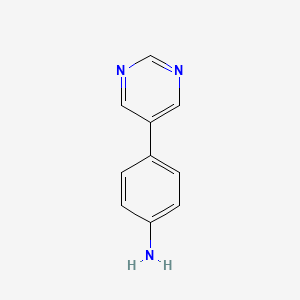
4-(Pyrimidin-5-yl)aniline
Vue d'ensemble
Description
4-(Pyrimidin-5-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and their applications in medicinal chemistry. The pyrimidine moiety is a key structural component in many pharmaceuticals and is also found in nucleotides, which are the building blocks of DNA and RNA.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-(Pyrimidin-5-yl)aniline, often involves the use of cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates have been effectively coupled with anilines to yield a variety of arylaminopyrimidines under mild conditions, providing good to excellent yields . Additionally, the synthesis of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, which could provide insights into analogous synthetic routes for 4-(Pyrimidin-5-yl)aniline .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors have been determined, which aids in understanding the structure-activity relationships (SARs) of these compounds . Similarly, the structural investigation of a novel pyrazolopyrimidinone derivative using X-ray diffraction and computational methods has provided detailed insights into the molecular geometry and electronic properties of such compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The 2-(pyridin-2-yl)aniline moiety has been identified as an effective directing group for C-H amination reactions mediated by cupric acetate, indicating the potential for diverse functionalization of the pyrimidine ring . Furthermore, the reactivity of pyrimidine analogs has been explored in the context of inhibiting key enzymes such as dihydrofolic reductase and thymidylate synthetase, which are critical for nucleotide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are crucial for their pharmacological profile. For instance, the antimicrobial activity and molecular docking studies of a sulfonamide pyrimidine derivative have been conducted to assess its potential as a therapeutic agent . Additionally, the herbicidal activity of pyrazolopyrimidinone imines has been evaluated, demonstrating the versatility of pyrimidine derivatives in various applications .
Applications De Recherche Scientifique
1. Synthesis and Characterization in Medicinal Chemistry
4-(Pyrimidin-5-yl)aniline derivatives have been synthesized and characterized for their potential use in medicinal chemistry. For instance, derivatives of 4-phenyl-6-(phenylamino)pyrimidin-2-ol have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in controlling inflammation (Munde et al., 2022). Similarly, compounds with the pyrimidin-5-yl structure have been synthesized for their potential use in treating bacterial infections, such as against Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2018).
2. Application in Organic Light-Emitting Diodes (OLEDs)
Compounds containing the pyrimidin-5-yl structure have been studied for their electroluminescent properties and potential application in organic light-emitting diodes (OLEDs). These compounds exhibit high photoluminescence quantum yields, making them suitable for use in OLEDs (Jin et al., 2020).
3. Kinase Inhibitor Research
The pyrimidin-5-yl structure has been utilized in the synthesis of kinase inhibitors. For example, 2-anilino-4-(benzimidazol-2-yl)pyrimidines were synthesized and shown to inhibit cancer-related protein kinases, displaying antiproliferative activity against several cancer cell lines (Determann et al., 2012).
4. Antibacterial and Antitubercular Activities
Novel compounds with the pyrimidin-5-yl structure have shown promising antibacterial and antitubercular activities. For instance, derivatives were synthesized with significant in vitro effects against Mycobacterium tuberculosis and other pathogenic bacteria, offering potential as antimicrobial agents (Verbitskiy et al., 2021).
5. Apoptosis Induction in Cancer Research
Some 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines have been discovered as potent apoptosis inducers. These compounds, through inhibition of tubulin polymerization, have been found highly active in breast cancer models, indicating their potential in cancer research and therapy (Kemnitzer et al., 2009).
Safety And Hazards
4-(Pyrimidin-5-yl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Orientations Futures
The future directions of 4-(Pyrimidin-5-yl)aniline research could involve the development of novel and promising fungicides . Additionally, the compound’s diverse biological activities suggest potential applications in the development of antiviral, antibacterial, antifungal, and insecticidal agents .
Propriétés
IUPAC Name |
4-pyrimidin-5-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGWYEGXYIHINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499007 | |
| Record name | 4-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-5-yl)aniline | |
CAS RN |
69491-60-7 | |
| Record name | 4-(5-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrimidin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrimidin-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



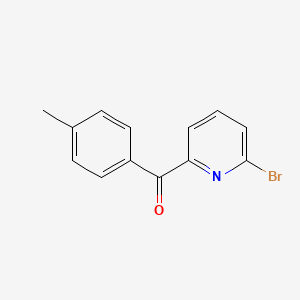
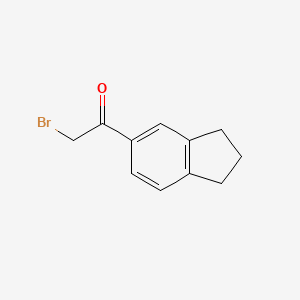
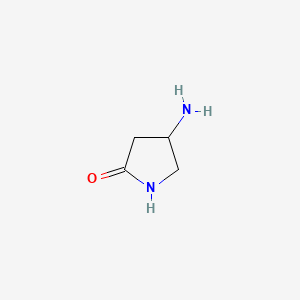
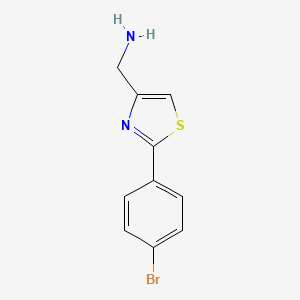
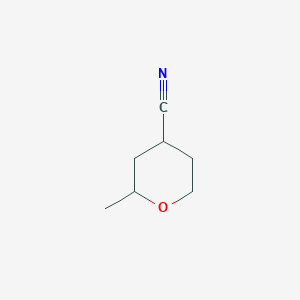
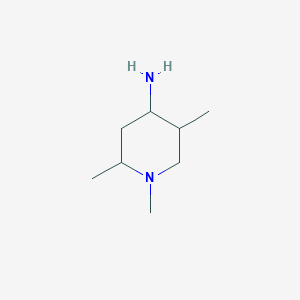

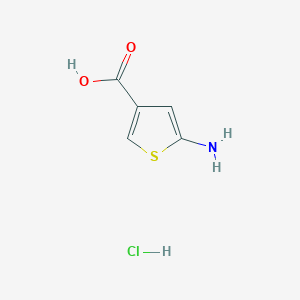

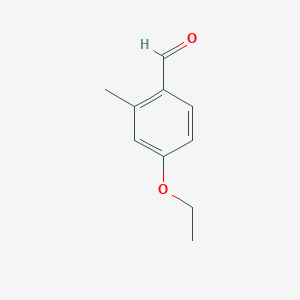
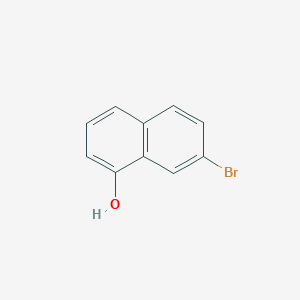
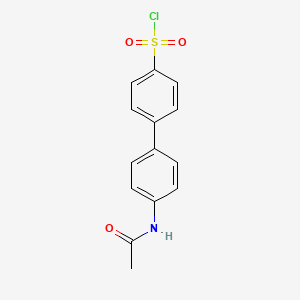
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
